![molecular formula C17H15FN2O B3836877 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide](/img/structure/B3836877.png)
4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide
Overview
Description
4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as FMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. FMPP is a derivative of benzohydrazide and is commonly used as a reagent in the synthesis of other chemical compounds. In
Mechanism of Action
The mechanism of action of 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood. However, it has been suggested that 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide may act as a reactive intermediate in the synthesis of other compounds. It may also interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide are not well characterized. However, it has been suggested that 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide may have cytotoxic effects on cancer cells and may induce apoptosis. 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been shown to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its potential toxicity and lack of specificity. It may also have limited solubility in certain solvents, which can affect its use in certain experiments.
Future Directions
There are several future directions for the use of 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide in scientific research. One area of interest is the development of novel compounds using 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide as a starting material. 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide can also be used in the synthesis of fluorescent probes for imaging studies in biological systems. Further research is needed to fully understand the mechanism of action of 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide and its potential applications in drug discovery and development.
Scientific Research Applications
4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been extensively used in scientific research as a reagent in the synthesis of other chemical compounds. It has been used in the synthesis of novel compounds with potential applications in drug discovery and development. 4-fluoro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been used in the synthesis of fluorescent probes for imaging studies in biological systems.
properties
IUPAC Name |
4-fluoro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-13(7-8-14-5-3-2-4-6-14)19-20-17(21)15-9-11-16(18)12-10-15/h2-12H,1H3,(H,20,21)/b8-7+,19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSINKVPQWBCXHG-LDTXJDIMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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